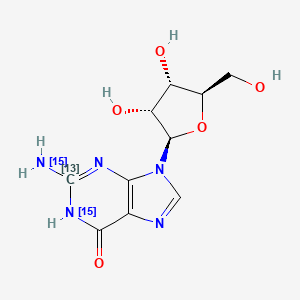

2'-Deoxyguanosine-13C,15N2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C10H13N5O5 |

|---|---|

Peso molecular |

286.22 g/mol |

Nombre IUPAC |

2-(15N)azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1/i10+1,11+1,14+1 |

Clave InChI |

NYHBQMYGNKIUIF-STAKQLJYSA-N |

SMILES isomérico |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=[13C]([15NH]C2=O)[15NH2] |

SMILES canónico |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxyguanosine-¹³C,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2'-Deoxyguanosine-¹³C,¹⁵N₂, a stable isotope-labeled nucleoside. While its oxidized counterpart, 8-oxo-2'-deoxyguanosine-¹³C,¹⁵N₂, is more commonly utilized as a biomarker for oxidative DNA damage, the non-oxidized form serves as a crucial internal standard for the accurate quantification of purines in complex biological matrices.

Core Concepts

2'-Deoxyguanosine-¹³C,¹⁵N₂ is an isotopically labeled analog of the natural DNA nucleoside, 2'-deoxyguanosine. The incorporation of one carbon-13 (¹³C) and two nitrogen-15 (¹⁵N) isotopes provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods. Its chemical properties are nearly identical to the unlabeled counterpart, ensuring similar behavior during sample preparation and analysis, which is fundamental for accurate quantification.

Quantitative Data

The following table summarizes the key quantitative data for 2'-Deoxyguanosine-¹³C,¹⁵N₂.

| Property | Value | Reference |

| Molecular Formula | C₉(¹³C)H₁₃N₃(¹⁵N)₂O₄ | [1] |

| Molecular Weight | 270.22 g/mol | [1] |

| Purity | ≥98% | |

| Appearance | White to Off-white Solid | |

| Storage Temperature | -20°C | |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) |

Applications in Research

The primary application of 2'-Deoxyguanosine-¹³C,¹⁵N₂ is as an internal standard in quantitative mass spectrometry (MS) assays, particularly in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[2] Its use allows for the precise measurement of unlabeled 2'-deoxyguanosine and other purines in biological samples by correcting for variations in sample preparation and instrument response.

While less common, it can also be used as a tracer in metabolic studies to follow the fate of deoxyguanosine in various cellular processes.

Experimental Protocols

Protocol: Quantification of Purines in Urine using UPLC-MS/MS with 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an Internal Standard

This protocol is adapted from methodologies employing isotopically labeled internal standards for the analysis of nucleosides in biological fluids.

1. Materials and Reagents:

-

2'-Deoxyguanosine-¹³C,¹⁵N₂ (≥98% purity)

-

Urine samples

-

Ammonium hydroxide (NH₄OH)

-

Deionized water

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

UPLC-MS/MS system

2. Preparation of Standard and Internal Standard Solutions:

-

Internal Standard Stock Solution: Prepare a stock solution of 2'-Deoxyguanosine-¹³C,¹⁵N₂ in 10 mM NH₄OH at a concentration of 1 mg/mL.

-

Internal Standard Working Solution: Dilute the stock solution with 10 mM NH₄OH to a final concentration of 8 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards of unlabeled 2'-deoxyguanosine in a blank matrix (e.g., synthetic urine or a pooled urine sample) at concentrations ranging from 100 to 5000 ng/mL.

3. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Dilute the urine samples 1:15 (v/v) with 10 mM NH₄OH.

-

In a 96-well plate, add 50 µL of the diluted urine sample.

-

Add 100 µL of 10 mM NH₄OH.

-

Add 50 µL of the internal standard working solution to each well.

-

Mix the plate for 3 minutes and then centrifuge at 3100 rpm for 10 minutes at 4°C.

-

Inject the supernatant into the UPLC-MS/MS system.

4. UPLC-MS/MS Analysis:

-

UPLC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to separate the analytes.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled 2'-deoxyguanosine and the ¹³C,¹⁵N₂-labeled internal standard.

5. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Quantify the amount of 2'-deoxyguanosine in the urine samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Generalized Synthetic Pathway for Labeled Nucleosides

Caption: Generalized workflow for the chemical synthesis of isotopically labeled 2'-deoxyguanosine.

Analytical Workflow for Quantification

Caption: Workflow for quantitative analysis using 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an internal standard.

References

A Comprehensive Technical Guide to the Synthesis of ¹³C,¹⁵N-Labeled 2'-Deoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of ¹³C,¹⁵N-labeled 2'-deoxyguanosine, a critical tool in biomedical research, particularly in studies involving DNA structure, dynamics, and drug interactions using nuclear magnetic resonance (NMR) and mass spectrometry (MS). This guide outlines both chemical and chemo-enzymatic synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate a comprehensive understanding of the processes involved.

Introduction

Isotopically labeled nucleosides, such as ¹³C,¹⁵N-labeled 2'-deoxyguanosine, are indispensable for elucidating the intricate mechanisms of biological systems. The incorporation of stable isotopes like ¹³C and ¹⁵N allows researchers to overcome the limitations of studying complex biomolecules by providing specific NMR-active nuclei and distinct mass shifts for mass spectrometry. These labeled compounds serve as powerful probes to investigate DNA-protein interactions, DNA damage and repair, and the binding of therapeutic agents to their nucleic acid targets. This guide focuses on the practical synthesis of 2'-deoxyguanosine with isotopic labels in both the purine base and the deoxyribose sugar, offering a valuable resource for laboratories involved in nucleic acid research and drug development.

Synthetic Strategies

The synthesis of ¹³C,¹⁵N-labeled 2'-deoxyguanosine can be broadly categorized into two main approaches: total chemical synthesis and chemo-enzymatic synthesis. Each strategy offers distinct advantages and is chosen based on the desired labeling pattern, required yield, and available resources.

Chemical Synthesis: This approach involves the multi-step construction of the labeled 2'-deoxyguanosine molecule from simple, commercially available isotopically labeled precursors. While offering great flexibility in placing labels at specific atomic positions, chemical synthesis can be a lengthy process involving stringent reaction conditions and the use of protecting groups.

Chemo-enzymatic Synthesis: This strategy combines the precision of chemical synthesis for creating the labeled nucleobase with the efficiency and stereoselectivity of enzymatic reactions for the glycosylation step. This hybrid approach often leads to higher yields and simpler purification procedures compared to purely chemical methods.[1]

Experimental Protocols

This section provides detailed experimental protocols for key stages in the synthesis of ¹³C,¹⁵N-labeled 2'-deoxyguanosine.

Synthesis of ¹³C,¹⁵N-Labeled Guanine

A common strategy for the synthesis of the labeled guanine base starts with simple labeled precursors and builds the purine ring system. The following is a representative protocol.

Protocol 1: Synthesis of [8-¹³C, 7,9-¹⁵N₂]-Guanine

This protocol is adapted from methods described for the synthesis of labeled purines.[2]

Materials:

-

4-amino-6-hydroxy-2-mercaptopyrimidine

-

[¹⁵N]-Sodium nitrite

-

Sodium dithionite

-

[¹³C]-Sodium ethyl xanthate

-

Dimethylformamide (DMF)

-

Raney Nickel (RaNi)

-

Formic acid

Procedure:

-

Nitrosation and Reduction: 4-amino-6-hydroxy-2-mercaptopyrimidine is first nitrosated using [¹⁵N]-sodium nitrite to introduce the first ¹⁵N label. The resulting nitroso-pyrimidine is then reduced to the corresponding 4,5-diaminopyrimidine using sodium dithionite.

-

Ring Closure: The diaminopyrimidine is then reacted with [¹³C]-sodium ethyl xanthate in DMF to form the imidazole ring, incorporating the ¹³C label at the C8 position and the second ¹⁵N label at the N7 position.[2]

-

Desulfurization: The resulting 2-mercapto-[8-¹³C, 7,9-¹⁵N₂]-hypoxanthine is then desulfurized using Raney Nickel in formic acid to yield [8-¹³C, 7,9-¹⁵N₂]-hypoxanthine.

-

Conversion to Guanine: The labeled hypoxanthine can be converted to guanine through established chemical or enzymatic procedures.

Glycosylation of Labeled Guanine to form 2'-Deoxyguanosine

The crucial step of attaching the labeled guanine base to the 2'-deoxyribose sugar can be achieved through both chemical and enzymatic methods.

Protocol 2: Enzymatic Glycosylation using Purine Nucleoside Phosphorylase (PNP)

This chemo-enzymatic approach offers high stereoselectivity, yielding the desired β-anomer.[2]

Materials:

-

[¹³C,¹⁵N]-Guanine (from Protocol 1)

-

α-2-Deoxyribose-1-phosphate

-

Purine Nucleoside Phosphorylase (PNP)

-

Potassium phosphate buffer (pH 7.5)

Procedure:

-

Reaction Setup: Dissolve the ¹³C,¹⁵N-labeled guanine and α-2-deoxyribose-1-phosphate in the potassium phosphate buffer.

-

Enzymatic Reaction: Add Purine Nucleoside Phosphorylase to the solution and incubate the mixture at 37°C. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Reaction Quenching and Purification: Once the reaction is complete, the enzyme is denatured by heating. The product, ¹³C,¹⁵N-labeled 2'-deoxyguanosine, is then purified from the reaction mixture using reversed-phase HPLC.[3][4]

Quantitative Data

The efficiency of the synthesis is evaluated by the reaction yields and the level of isotopic incorporation. The following tables summarize representative quantitative data.

| Step | Product | Typical Yield (%) | Reference |

| Synthesis of Labeled Guanine | [8-¹³C, 7,9-¹⁵N₂]-Guanine | 60-70 (over several steps) | [2] |

| Enzymatic Glycosylation | ¹³C,¹⁵N-2'-Deoxyguanosine | >90 | [2] |

Table 1: Representative Yields for the Synthesis of ¹³C,¹⁵N-Labeled 2'-Deoxyguanosine.

| Isotope | Position | Isotopic Enrichment (%) | Reference |

| ¹³C | C8 of Guanine | >98 | [5] |

| ¹⁵N | N7, N9 of Guanine | >98 | [5] |

| ¹³C, ¹⁵N | Uniformly Labeled | >98 (¹³C), 96-98 (¹⁵N) | [6] |

Table 2: Typical Isotopic Enrichment Levels for Labeled 2'-Deoxyguanosine.

Characterization

The final product and key intermediates are rigorously characterized to confirm their identity, purity, and isotopic labeling pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are used to confirm the structure and the specific sites of isotopic labeling.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the molecular weight of the labeled compound and to determine the precise level of isotopic enrichment.[7][8]

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and workflows.

Caption: Chemical Synthesis Workflow for ¹³C,¹⁵N-Labeled 2'-Deoxyguanosine.

Caption: Chemo-enzymatic Synthesis Workflow.

Conclusion

The synthesis of ¹³C,¹⁵N-labeled 2'-deoxyguanosine is a well-established process that is crucial for advanced research in molecular biology and drug development. Both chemical and chemo-enzymatic methods provide viable routes to obtain this valuable compound, with the choice of method depending on the specific research needs. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers, enabling the successful in-house synthesis and application of isotopically labeled 2'-deoxyguanosine in their studies. The continued development of more efficient and site-specific labeling strategies will undoubtedly further expand the utility of these powerful molecular probes.

References

- 1. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Separation of 2'-Deoxy-2'-fluoroguanosine and Deoxyguanosine on Newcrom AH Cloumn | SIELC Technologies [sielc.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Guanine (8-¹³C, 98%; 7,9-¹âµNâ, 98%) - Cambridge Isotope Laboratories, CNLM-3990-25 [isotope.com]

- 6. 2â²-Deoxyguanosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3900-CA-25 [isotope.com]

- 7. Isotope dilution high-performance liquid chromatography-electrospray tandem mass spectrometry assay for the measurement of 8-oxo-7,8-dihydro-2'-deoxyguanosine in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Deoxyguanosine-13C,15N2 chemical properties

An In-depth Technical Guide to 2'-Deoxyguanosine-¹³C,¹⁵N₂

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways of 2'-Deoxyguanosine-¹³C,¹⁵N₂. This isotopically labeled nucleoside is a critical tool for researchers, scientists, and drug development professionals engaged in studies of DNA metabolism, damage, and repair.

Core Chemical Properties

2'-Deoxyguanosine-¹³C,¹⁵N₂ is a stable, isotopically labeled version of the natural nucleoside 2'-deoxyguanosine. The incorporation of one carbon-13 and two nitrogen-15 isotopes provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification and a valuable probe in nuclear magnetic resonance (NMR) studies.

Table 1: Chemical and Physical Properties of 2'-Deoxyguanosine-¹³C,¹⁵N₂

| Property | Value | Source(s) |

| Molecular Formula | C₉(¹³C)H₁₃N₃(¹⁵N)₂O₄ | [1] |

| Molecular Weight | 270.22 g/mol | [1] |

| Appearance | White to off-white solid | [][3] |

| Melting Point | 300 °C (unlabeled) | [4][5] |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, and DMSO. | [][3] |

| Storage | Store at -20°C, protected from light. | [][6] |

Experimental Protocols

The primary application of 2'-Deoxyguanosine-¹³C,¹⁵N₂ is as an internal standard for the accurate quantification of 2'-deoxyguanosine and its modified forms (e.g., DNA adducts) in biological samples using liquid chromatography-mass spectrometry (LC-MS).

Protocol: Quantification of 8-oxo-2'-deoxyguanosine (8-oxodG) in DNA using LC-MS/MS

This protocol outlines the general steps for the analysis of 8-oxodG, a common marker of oxidative DNA damage, using 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an internal standard.

1. DNA Extraction and Preparation:

-

Isolate DNA from cells or tissues using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction or spin column-based methods).

-

Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity.

2. Sample Spiking and Hydrolysis:

-

To a known amount of DNA (e.g., 10-50 µg), add a precise amount of 2'-Deoxyguanosine-¹³C,¹⁵N₂ to serve as the internal standard.

-

Enzymatically digest the DNA to its constituent nucleosides. A common enzyme cocktail includes DNase I, phosphodiesterases I and II, and alkaline phosphatase.[7]

-

Incubate the mixture under optimal conditions for the enzymes (e.g., 37°C for several hours or overnight).

3. Sample Purification:

-

Purify the nucleoside mixture to remove enzymes and other interfering substances. This can be achieved through solid-phase extraction (SPE) or immunoaffinity column purification, which can specifically enrich for the analyte of interest (e.g., 8-oxodG).[8]

-

Dry the purified sample under vacuum and reconstitute in a suitable solvent for LC-MS analysis (e.g., mobile phase).

4. LC-MS/MS Analysis:

-

Chromatography: Separate the nucleosides using a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like formic acid, is typically used.

-

Mass Spectrometry:

-

Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

-

Perform multiple reaction monitoring (MRM) to detect the specific transitions for the analyte and the internal standard. For example, for 8-oxodG, the transition of the [M+H]⁺ ion at m/z 284 to the product ion at m/z 168 is often monitored.[8] For the internal standard, the corresponding mass-shifted transition would be monitored.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the unlabeled 8-oxodG standard.

-

Calculate the concentration of 8-oxodG in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 2'-Deoxyguanosine

2'-Deoxyguanosine is a key intermediate in the purine salvage pathway. It can be phosphorylated to form deoxyguanosine monophosphate (dGMP), which is subsequently converted to dGTP and incorporated into DNA during replication and repair.

Caption: Metabolic fate of 2'-Deoxyguanosine.

Experimental Workflow for DNA Adduct Analysis

The use of 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an internal standard is integral to the workflow for quantifying DNA damage.

Caption: Workflow for DNA adduct quantification.

Base Excision Repair (BER) Pathway

2'-Deoxyguanosine is susceptible to oxidative damage, leading to the formation of lesions like 8-oxoguanine. The Base Excision Repair (BER) pathway is a major mechanism for repairing such damage.

Caption: Base Excision Repair of 8-oxoguanine.

References

- 1. scbt.com [scbt.com]

- 3. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]

- 4. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2'-deoxyguanosine [chembk.com]

- 6. 2â²-Deoxyguanosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 8. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Purine Metabolism: An In-depth Technical Guide to Isotopic Labeling of Purine Nucleosides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and techniques for the isotopic labeling of purine nucleosides. It is designed to serve as a technical resource for researchers in academia and industry, offering detailed methodologies, data presentation, and visual workflows to facilitate the application of these powerful techniques in metabolic studies, drug development, and beyond.

Introduction

Purine nucleosides, the fundamental building blocks of DNA and RNA, are central to a vast array of cellular processes, including energy transfer, signaling, and the regulation of enzymatic activities. The study of their intricate metabolic pathways—de novo synthesis and salvage—is crucial for understanding cellular physiology in both healthy and diseased states. Isotopic labeling, the practice of incorporating heavy isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) into molecules, has emerged as an indispensable tool for tracing the metabolic fate of purine nucleosides and quantifying their dynamics with high precision.

This guide will delve into the various strategies for isotopic labeling, from metabolic labeling in cell culture to chemical synthesis, and explore their applications in elucidating metabolic fluxes, identifying drug targets, and understanding the mechanisms of action of therapeutic agents.

Core Concepts in Purine Metabolism

Cells utilize two primary pathways for the synthesis of purine nucleotides: the de novo synthesis pathway and the salvage pathway.

-

De Novo Synthesis: This pathway builds the purine ring from simpler precursors, including amino acids (glycine, glutamine, and aspartate), formate, and carbon dioxide. The pathway begins with 5-phosphoribosyl-α-pyrophosphate (PRPP) and proceeds through a series of eleven enzymatic steps to produce inosine monophosphate (IMP), the precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1]

-

Salvage Pathway: This pathway recycles pre-existing purine bases (adenine, guanine, and hypoxanthine) and nucleosides, which are recovered from the breakdown of nucleic acids or from extracellular sources. This pathway is less energy-intensive than de novo synthesis.

The interplay between these two pathways is tightly regulated to maintain a balanced pool of purine nucleotides.[1] Isotopic labeling allows researchers to dissect the relative contributions of each pathway under different physiological conditions.

Isotopic Labeling Strategies

The choice of isotopic tracer and labeling strategy is critical and depends on the specific research question. Common stable isotopes used for labeling purine nucleosides include ¹³C, ¹⁵N, and ²H.

Metabolic Labeling

Metabolic labeling involves providing cells or organisms with precursors enriched with stable isotopes, which are then incorporated into newly synthesized biomolecules.

-

¹⁵N Labeling: [¹⁵N]glycine and [¹⁵N]glutamine are frequently used to label the purine ring. For instance, pulsing HeLa cells with [¹⁵N]glycine allows for the measurement of ¹⁵N incorporation into IMP, AMP, and GMP, providing a direct readout of de novo purine biosynthesis flux.[2] Stable isotope tracing with ¹⁵N-ammonium has also been used to demonstrate enhanced labeling of glutamine and purine nucleotides.[3]

-

¹³C Labeling: [¹³C]glycine and [¹³C]formate can be used to label the carbon atoms of the purine ring.[4] Uniformly labeled [U-¹³C]-glucose is another common tracer that labels the ribose moiety and can also contribute carbons to the purine ring through various metabolic pathways.[5]

-

²H Labeling: Deuterated water (D₂O) can be used for broad, non-specific labeling of newly synthesized molecules. More specific labeling can be achieved with deuterated precursors like [6,6-²H₂]-glucose.[5]

Chemical Synthesis

For applications requiring site-specific labeling or the synthesis of modified nucleosides, chemical synthesis provides a powerful alternative. This approach allows for the precise placement of isotopes at any desired position within the purine base or the ribose sugar. While synthetically demanding, it offers unparalleled control over the labeling pattern.[6]

Analytical Techniques for Labeled Nucleosides

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used to detect and quantify isotopically labeled purine nucleosides.

-

Mass Spectrometry (MS): Techniques such as liquid chromatography-mass spectrometry (LC-MS) are highly sensitive and can accurately quantify the abundance of different isotopomers (molecules that differ only in their isotopic composition).[7][8] High-resolution MS can distinguish between different labeled species with high confidence.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise location of isotopic labels within a molecule. ¹³C and ¹⁵N NMR are particularly useful for structural and dynamic studies of nucleic acids.[10][]

Quantitative Data Presentation

The following tables summarize key quantitative data from isotopic labeling studies of purine nucleosides.

Table 1: Isotopic Enrichment in Purine Nucleotides in HeLa Cells

| Condition | Metabolite | Fold Change vs. Purine-Rich | Isotopic Tracer |

| Purine-Depleted | IMP | 2.8-fold increase[2] | [¹⁵N]glycine[2] |

| Purine-Depleted | AMP | Increased[2] | [¹⁵N]glycine[2] |

| Purine-Depleted | Adenosine | Higher[2] | [¹⁵N]glycine[2] |

| Purine-Depleted | Guanosine | Higher[2] | [¹⁵N]glycine[2] |

| Purine-Depleted | Inosine | Higher[2] | [¹⁵N]glycine[2] |

| Purine-Depleted | Hypoxanthine | Lower[2] | [¹⁵N]glycine[2] |

Table 2: Isotopic Labeling Strategies and Mass Shifts

| Isotopic Tracer | Labeled Moiety | Expected Mass Shift (Da) | Reference |

| [¹⁵N]glycine | Purine Ring | +1 per incorporated ¹⁵N | [2] |

| [¹⁵N₄]hypoxanthine | Purine Base | +4 | [4] |

| [¹⁵N]Ser (via [¹⁵N]Gly) | Purine Ring | +1 | [4] |

| [¹³C]Gly | Purine Ring | +1 per incorporated ¹³C | [4] |

| [¹³C]formate | Purine Ring | +1 per incorporated ¹³C | [4] |

| [¹³C₃,¹⁵N]Ser | Purine Ring & Ribose | +3 to +5 in purine nucleotides | [4] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Purine Nucleotides in HeLa Cells with [¹⁵N]glycine

This protocol is adapted from the methodology used to measure de novo purine biosynthesis.[2]

1. Cell Culture and Labeling:

- Culture HeLa cells in standard purine-rich medium.

- To induce purinosome formation and enhance de novo synthesis, switch cells to a purine-depleted medium for a specified period (e.g., 168 hours).[2]

- For the labeling experiment, replace the culture medium with a medium containing [¹⁵N]glycine.

- Incubate the cells for various time points to monitor the incorporation of the label.

2. Metabolite Extraction:

- Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

- Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

- Scrape the cells and collect the cell lysate.

- Centrifuge the lysate to pellet cellular debris.

- Collect the supernatant containing the metabolites.

3. LC-MS/MS Analysis:

- Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., LC-Orbitrap).[2]

- Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify both unlabeled and ¹⁵N-labeled IMP, AMP, and GMP.[2]

4. Data Analysis:

- Calculate the rate of ¹⁵N incorporation into each purine nucleotide.

- The flux of de novo purine biosynthesis can be estimated from the initial rate of label incorporation.[2]

Protocol 2: Isotopic Labeling for Metabolic Flux Analysis (MFA) with ¹³C-Labeled Glucose

This protocol provides a general framework for performing ¹³C-MFA experiments.[12][13]

1. Experimental Design:

- Define the metabolic network of interest.

- Select an appropriate ¹³C-labeled tracer, such as [1,2-¹³C₂]glucose or [U-¹³C]glucose, to provide informative labeling patterns for the pathways under investigation.[13]

2. Tracer Experiment:

- Culture cells in a defined medium containing the selected ¹³C-labeled tracer until they reach a metabolic and isotopic steady state.[13]

3. Sample Preparation:

- Rapidly quench metabolism and harvest the cells.

- Hydrolyze cellular proteins to release amino acids, which can serve as reporters for the labeling state of central carbon metabolism.

- Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[13]

4. Isotopic Labeling Measurement:

- Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions for each amino acid.[13]

5. Flux Estimation:

- Construct a stoichiometric model of the relevant metabolic pathways.

- Use computational software to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[13]

Applications in Drug Development

Isotopic labeling of purine nucleosides is a valuable tool in the development of new therapeutics.

-

Target Identification and Validation: By tracing metabolic pathways, researchers can identify enzymes that are critical for disease progression and may serve as novel drug targets.[12]

-

Mechanism of Action Studies: Isotopic labeling can elucidate how a drug alters metabolic networks to exert its therapeutic effect.[12] For example, this approach can be used to study the impact of purine nucleoside analogs, an important class of anticancer drugs.[14]

-

ADME Studies: Isotopic labels (both stable and radioactive) are incorporated into drug candidates to study their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[15]

Conclusion

Isotopic labeling of purine nucleosides provides a powerful and versatile platform for investigating the complexities of purine metabolism. The methodologies and applications outlined in this guide offer a solid foundation for researchers to employ these techniques to gain deeper insights into cellular function, disease pathogenesis, and the development of novel therapeutic strategies. As analytical technologies continue to advance, the precision and scope of isotopic labeling studies will undoubtedly expand, further illuminating the critical roles of purine nucleosides in biology and medicine.

References

- 1. news-medical.net [news-medical.net]

- 2. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gut.bmj.com [gut.bmj.com]

- 4. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Accurate Quantification of Ten Methylated Purine Nucleosides by Highly Sensitive and Stable Isotope-Diluted UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

The Sentinel of the Genome: A Technical Guide to 2'-Deoxyguanosine-¹³C,¹⁵N₂ in DNA Damage Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of 2'-Deoxyguanosine-¹³C,¹⁵N₂ in the precise quantification of DNA damage. As a stable isotope-labeled internal standard, this molecule is paramount for achieving accuracy and reproducibility in mass spectrometry-based analyses, particularly for the biomarker 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a key indicator of oxidative stress and a harbinger of mutagenesis and carcinogenesis.

The Core Principle: Isotope Dilution Mass Spectrometry

The primary application of 2'-Deoxyguanosine-¹³C,¹⁵N₂ is as an internal standard in isotope dilution mass spectrometry (IDMS).[1][2] This analytical technique is the gold standard for the quantification of DNA adducts due to its superior selectivity, sensitivity, and accuracy.[1]

The Rationale:

The stable isotope-labeled standard, 2'-Deoxyguanosine-¹³C,¹⁵N₂, is chemically identical to its natural counterpart, 2'-deoxyguanosine, and its oxidative product, 8-oxodG, but has a greater mass due to the incorporation of heavy isotopes (¹³C and ¹⁵N).[2] By spiking a known quantity of the labeled standard into a biological sample at the earliest stage of preparation, it experiences the same processing and potential for loss as the endogenous analyte.[1]

During mass spectrometry analysis, the instrument can distinguish between the analyte and the internal standard based on their mass-to-charge ratio. By comparing the signal intensity of the analyte to that of the known amount of internal standard, precise quantification can be achieved, correcting for:

-

Sample Loss: During DNA isolation, hydrolysis, and purification steps.

-

Ionization Suppression/Enhancement: Matrix effects in the mass spectrometer's ion source can alter signal intensity. The co-eluting internal standard experiences the same effects, allowing for accurate normalization.[2]

-

Instrumental Variability: Fluctuations in instrument performance are accounted for in each individual sample.

The use of a stable isotope-labeled internal standard is crucial for overcoming the challenges of measuring DNA adducts, which are often present at very low concentrations (0.01–10 adducts per 10⁸ normal nucleotides).[1]

Focus on 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG): A Key Biomarker

2'-deoxyguanosine is the most readily oxidized of the four DNA bases. Its most common oxidative lesion is 8-oxodG. The accumulation of 8-oxodG in DNA is a significant biomarker for oxidative stress and is implicated in aging, carcinogenesis, and various neurodegenerative diseases.

Mutagenic Potential:

If not repaired, 8-oxodG can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations. These mutations can inactivate tumor suppressor genes or activate oncogenes, contributing to cancer development.

Signaling Pathways and Biological Consequences

The quantification of 8-oxodG using 2'-Deoxyguanosine-¹³C,¹⁵N₂ as a standard provides critical data for understanding the cellular response to oxidative stress. The primary repair mechanism for 8-oxodG is the Base Excision Repair (BER) pathway.

Base Excision Repair (BER) Pathway for 8-oxodG

Caption: The Base Excision Repair (BER) pathway for 8-oxodG.

Mutagenesis Pathway of 8-oxodG

Caption: Mutagenic pathway of unrepaired 8-oxodG.

Experimental Workflow and Protocols

The accurate measurement of 8-oxodG using 2'-Deoxyguanosine-¹³C,¹⁵N₂ involves a multi-step process.

Overall Experimental Workflow

Caption: General workflow for 8-oxodG quantification.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported in the literature. Optimization may be required depending on the sample type and instrumentation.

A. Materials and Reagents:

-

2'-Deoxyguanosine-¹³C,¹⁵N₂ (Internal Standard)

-

DNA isolation kit (e.g., Qiagen DNeasy)

-

Nuclease P1

-

Alkaline Phosphatase

-

DNase I

-

Proteinase K

-

RNase A

-

Desferrioxamine (DFO) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (antioxidants)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS grade solvents (acetonitrile, methanol, water, formic acid)

B. Procedure:

-

DNA Isolation:

-

Homogenize tissue or lyse cells according to standard protocols.

-

Isolate genomic DNA using a commercial kit or a standard phenol-chloroform extraction method. It is critical to include an antioxidant like DFO in the lysis and subsequent buffers to prevent artifactual oxidation of guanine during the procedure.

-

-

DNA Quantification and Internal Standard Spiking:

-

Quantify the isolated DNA using a spectrophotometer (e.g., NanoDrop).

-

To a known amount of DNA (e.g., 10-50 µg), add a precise amount of 2'-Deoxyguanosine-¹³C,¹⁵N₂ internal standard.

-

-

Enzymatic Hydrolysis:

-

Dry the DNA and internal standard mixture under vacuum.

-

Resuspend the pellet in a digestion buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing an antioxidant.

-

Add DNase I and incubate at 37°C for 1-2 hours.

-

Add Nuclease P1 and continue incubation at 37°C for 2-4 hours.

-

Adjust the pH to ~8.0 with a suitable buffer (e.g., 1 M Tris-HCl).

-

Add alkaline phosphatase and incubate at 37°C for 1-2 hours to dephosphorylate the nucleotides to nucleosides.

-

-

Sample Cleanup (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the DNA hydrolysate onto the cartridge.

-

Wash the cartridge with water to remove salts and other polar impurities.

-

Elute the nucleosides with methanol or a methanol/water mixture.

-

Evaporate the eluate to dryness and reconstitute in a small volume of the initial LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A gradient from low to high organic phase is used to separate the nucleosides.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

8-oxodG: Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion (e.g., m/z 284 -> 168).

-

2'-Deoxyguanosine-¹³C,¹⁵N₂ (as 8-oxodG-¹³C,¹⁵N₂): Monitor the corresponding mass-shifted transition (e.g., m/z 287 -> 171, assuming one ¹³C and two ¹⁵N). The exact mass shift will depend on the labeling pattern of the standard.

-

-

-

C. Data Analysis:

-

Integrate the peak areas for both the endogenous 8-oxodG and the ¹³C,¹⁵N₂-labeled internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the amount of 8-oxodG in the original sample using a calibration curve prepared with known amounts of unlabeled 8-oxodG and a fixed amount of the internal standard.

Quantitative Data Summary

The use of 2'-Deoxyguanosine-¹³C,¹⁵N₂ and similar isotopic standards has enabled the reliable quantification of 8-oxodG across a wide range of biological matrices.

Table 1: Performance Characteristics of LC-MS/MS Methods for 8-oxodG Quantification

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 1.8 - 5 fmol on-column | [3] |

| Limit of Quantification (LOQ) | ~25 fmol on-column | |

| Linearity Range | 0.95 - 95 nmol/L | |

| Accuracy | 98.7 - 101.0% | |

| Precision (RSD) | < 10% | |

| Recovery from Urine | ~88% |

Table 2: Representative Levels of 8-oxodG in Biological Samples

| Sample Type | Organism | Reported Level (lesions / 10⁶ dG) | Reference |

| Human Lymphocyte DNA | Human | 1.57 ± 0.88 | |

| Rat Liver DNA | Rat | 2-3 (depending on isolation kit) | |

| HeLa Cell DNA (basal) | Human | ~0.55 | |

| Human Lung Adenocarcinoma | Human | ~0.55 | |

| H358 Cells (basal) | Human | ~2.2 (per 10⁷ dG) |

Note: Reported levels can vary significantly based on the DNA isolation and analysis methods used, as well as the physiological state of the organism.

Conclusion

2'-Deoxyguanosine-¹³C,¹⁵N₂ is an indispensable tool in the field of DNA damage research. Its application as an internal standard in isotope dilution LC-MS/MS provides the accuracy and precision required to quantify low levels of the critical oxidative damage biomarker, 8-oxodG. The data generated from these studies are vital for elucidating the mechanisms of DNA repair, understanding the etiology of diseases such as cancer, and for the development of novel therapeutic and preventative strategies. This guide provides a foundational understanding and practical framework for researchers and professionals aiming to leverage this powerful technology in their work.

References

- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

2'-Deoxyguanosine-13C,15N2 for tracing DNA metabolism

An In-depth Technical Guide to Tracing DNA Metabolism with 2'-Deoxyguanosine-¹³C,¹⁵N₂

Introduction

The study of DNA metabolism, encompassing synthesis, repair, and degradation, is fundamental to understanding cellular proliferation, disease pathogenesis, and the mechanisms of therapeutic agents. Stable isotope labeling, coupled with mass spectrometry, offers a powerful and safe methodology for tracing the fate of metabolic precursors in vivo and in vitro. 2'-Deoxyguanosine-¹³C,¹⁵N₂ is an isotopically labeled nucleoside that serves as a precise tracer for quantifying the rate of DNA synthesis via the nucleotide salvage pathway.[1] When introduced to biological systems, it is incorporated into newly synthesized DNA, and its abundance relative to its unlabeled counterpart can be accurately measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core concepts, experimental protocols, and data analysis techniques for using 2'-Deoxyguanosine-¹³C,¹⁵N₂ to trace DNA metabolism. Its applications are vast, ranging from assessing the proliferation rate of cancer cells to determining the efficacy of drugs that target DNA synthesis.

Core Concepts: DNA Nucleotide Metabolism

Cells produce deoxyribonucleotides, the building blocks of DNA, through two primary pathways: the de novo synthesis pathway and the salvage pathway.[2]

-

De Novo Synthesis: This pathway builds nucleotides from simple precursor molecules such as amino acids, carbon dioxide, and ribose-5-phosphate.[3] The purine ring is constructed step-by-step while attached to a ribose sugar, a process that is energetically demanding.[4]

-

Salvage Pathway: This more energy-efficient pathway recycles pre-existing nucleobases and nucleosides from the breakdown of DNA and RNA.[2][5] Enzymes like deoxyguanosine kinase phosphorylate salvaged deoxyguanosine to form deoxyguanosine monophosphate (dGMP), which is then further phosphorylated to deoxyguanosine triphosphate (dGTP) for incorporation into DNA.[6]

Exogenously supplied 2'-Deoxyguanosine-¹³C,¹⁵N₂ is primarily utilized by the salvage pathway, making it an excellent tracer for this specific metabolic route.

Experimental Workflow for Tracing DNA Synthesis

The overall process involves administering the stable isotope tracer, isolating the genomic DNA from the cells or tissues of interest, hydrolyzing the DNA into its constituent deoxynucleosides, and finally, analyzing the ratio of labeled to unlabeled 2'-deoxyguanosine using LC-MS/MS.

Detailed Experimental Protocols

Protocol 1: Cell Culture Labeling and DNA Isolation

-

Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.

-

Tracer Administration: Introduce 2'-Deoxyguanosine-¹³C,¹⁵N₂ into the culture medium. The final concentration should be optimized but typically ranges from 1-10 µM.

-

Incubation: Culture the cells for a predetermined period. This can range from a few hours to several cell cycles, depending on the experimental question.

-

Cell Harvesting: Harvest cells by trypsinization or scraping, followed by centrifugation.

-

Genomic DNA Isolation: Isolate genomic DNA using a commercial kit (e.g., Qiagen DNeasy) or a standard phenol-chloroform extraction protocol.[7] Ensure high purity and quantify the DNA concentration using UV spectrophotometry.[7]

Protocol 2: Enzymatic Hydrolysis of DNA

This protocol digests purified DNA into individual deoxynucleosides for LC-MS/MS analysis.[7][8]

-

Standard Spiking: To an aliquot of genomic DNA (typically 10-50 µg), add a known amount of a different stable isotope-labeled standard, such as [¹⁵N₅]-2'-deoxyguanosine, to serve as an internal standard for absolute quantification.

-

Initial Digestion: Add deoxyribonuclease I (DNase I) and incubate at 37°C for 3-6 hours.[8] This enzyme begins to break down the DNA backbone.

-

Secondary Digestion: Add alkaline phosphatase and phosphodiesterase I to the mixture.[7] Incubate at 37°C for 12-18 hours (overnight). This completes the digestion to free deoxynucleosides.

-

Sample Cleanup (Optional): Use solid-phase extraction (SPE) to remove enzymes and other interfering substances, which can improve the quality of the LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Liquid chromatography separates the deoxynucleosides, and tandem mass spectrometry provides sensitive and specific detection.

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column suitable for nucleoside analysis.[9][10]

-

Mobile Phase: A typical gradient involves water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[9]

-

Gradient: A shallow gradient from ~0-30% Solvent B over 10-20 minutes is usually sufficient to separate the deoxynucleosides.[9]

-

-

Mass Spectrometry Detection:

-

Ionization: Use positive electrospray ionization (ESI) mode.[8]

-

Analysis Mode: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for highest sensitivity and specificity.[8][11]

-

SRM Transitions: The key is to monitor the transition from the protonated molecular ion [M+H]⁺ to the protonated base fragment [BH₂]⁺, which results from the cleavage of the glycosidic bond.[8]

-

Unlabeled 2'-dG: Monitor the transition for endogenous deoxyguanosine.

-

Labeled 2'-dG-¹³C,¹⁵N₂: Monitor the transition corresponding to the labeled tracer. The exact m/z values will depend on the specific labeling pattern (e.g., one ¹³C and two ¹⁵N atoms would result in a +3 Da mass shift).

-

-

Data Presentation and Analysis

The primary output of the LC-MS/MS analysis is the peak area for the labeled and unlabeled 2'-deoxyguanosine. The fraction of newly synthesized DNA (f) can be calculated using the precursor-product relationship, which compares the isotopic enrichment of the product (DNA) to that of the precursor pool.[12] A simplified ratio of labeled to total (labeled + unlabeled) nucleoside provides a direct measure of new DNA incorporation.

Sample Quantitative Data

The following table illustrates hypothetical data from an experiment testing the effect of a novel DNA synthesis inhibitor on a cancer cell line.

| Treatment Group | Concentration | Labeled 2'-dG (Peak Area) | Unlabeled 2'-dG (Peak Area) | % New DNA Synthesis (Labeled / Total) |

| Vehicle Control | 0 µM | 1,520,000 | 3,480,000 | 30.4% |

| Inhibitor X | 1 µM | 985,000 | 3,515,000 | 21.9% |

| Inhibitor X | 5 µM | 410,000 | 3,590,000 | 10.3% |

| Inhibitor X | 20 µM | 82,000 | 3,618,000 | 2.2% |

This structured data clearly demonstrates a dose-dependent inhibition of new DNA synthesis by "Inhibitor X," showcasing the power of this technique for drug development.

Applications in Research and Drug Development

-

Oncology: Measure the proliferation rates of tumor cells and assess the efficacy of cytotoxic or cytostatic cancer therapies that target DNA replication.[13]

-

Pharmacology: Determine the mechanism of action for nucleoside analog drugs by tracing their incorporation into DNA.

-

Toxicology: Quantify DNA damage and repair rates by measuring the incorporation of labeled nucleosides during the DNA repair process.[14][15] This is particularly relevant for studying genotoxic compounds.

-

Cell Biology: Investigate fundamental processes such as cell cycle kinetics, stem cell turnover, and tissue regeneration.[12]

References

- 1. scbt.com [scbt.com]

- 2. fiveable.me [fiveable.me]

- 3. De novo synthesis - Wikipedia [en.wikipedia.org]

- 4. De Novo Biosynthesis of Nucleic Acids [unacademy.com]

- 5. youtube.com [youtube.com]

- 6. The metabolism of deoxyguanosine and guanosine in human B and T lymphoblasts. A role for deoxyguanosine kinase activity in the selective T-cell defect associated with purine nucleoside phosphorylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection and quantitation of N-(deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine adducts in DNA using online column-switching liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS) [protocols.io]

- 10. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of an Acetaldehyde Adduct in Human Liver DNA and Quantitation as N2-Ethyldeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: studies in vitro, in animals, and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. KIT - Department of Food Chemistry and Toxicology - Research - DNA repair and essential trace metals [lmctox.iab.kit.edu]

The Core Applications of Labeled Deoxynucleosides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental applications of labeled deoxynucleosides in molecular biology, drug development, and clinical research. From elucidating the intricacies of DNA replication and repair to enabling high-throughput screening and advanced diagnostics, these powerful tools are indispensable for modern life sciences. This document details the core methodologies, presents quantitative data for comparative analysis, and provides visual workflows to facilitate a deeper understanding of these techniques.

Introduction to Labeled Deoxynucleosides

Labeled deoxynucleosides are synthetic analogs of the natural building blocks of DNA (deoxyadenosine, deoxyguanosine, deoxycytidine, and deoxythymidine) that have been modified to contain a detectable tag. These tags can be radioactive isotopes, fluorescent molecules, or heavy isotopes, each offering unique advantages for specific applications. Once introduced to cells or in vitro systems, these labeled precursors are incorporated into newly synthesized DNA by polymerases, allowing for the direct visualization and quantification of various cellular processes.

The primary labeling strategies include:

-

Radioactive Labeling: Historically significant, isotopes like ³H and ³²P offer high sensitivity for autoradiographic detection.

-

Fluorescent Labeling: A widely used method employing fluorophores that can be directly detected by microscopy or flow cytometry. This approach is often coupled with "click chemistry" for high specificity and efficiency.

-

Heavy Isotope Labeling: The use of isotopes such as ¹³C, ¹⁵N, and ²H allows for the differentiation of newly synthesized DNA from pre-existing DNA by mass spectrometry, providing a powerful tool for metabolic tracing.[1][2][3][4][5]

Monitoring Cell Proliferation: The EdU Assay

One of the most prevalent applications of labeled deoxynucleosides is the measurement of cell proliferation. The 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay has largely replaced the traditional 5-bromo-2'-deoxyuridine (BrdU) assay due to its speed, simplicity, and milder detection conditions.[6][7][8]

Principle of the EdU Assay

EdU, a thymidine analog, is incorporated into the DNA of actively dividing cells during the S-phase of the cell cycle. The terminal alkyne group of EdU then serves as a handle for a highly specific and efficient copper(I)-catalyzed cycloaddition reaction with a fluorescently labeled azide, a process known as "click chemistry." This covalent reaction allows for the robust and sensitive detection of DNA synthesis.

Experimental Protocol: EdU Cell Proliferation Assay

This protocol is a generalized procedure for labeling adherent cells in culture.

Materials:

-

5-ethynyl-2'-deoxyuridine (EdU)

-

Cell culture medium

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click chemistry reaction cocktail (containing a fluorescent azide, copper(I) catalyst, and a reducing agent)

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Labeling:

-

Culture cells to the desired confluency.

-

Add EdU to the cell culture medium at a final concentration of 10 µM.

-

Incubate the cells for a period ranging from 30 minutes to 24 hours, depending on the cell type and experimental design.

-

-

Fixation and Permeabilization:

-

Remove the EdU-containing medium and wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Click Reaction:

-

Prepare the click chemistry reaction cocktail according to the manufacturer's instructions.

-

Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

-

Staining and Imaging:

-

Wash the cells twice with PBS.

-

Stain the nuclei with a suitable counterstain (e.g., DAPI) for 15 minutes.

-

Wash the cells twice with PBS.

-

Image the cells using a fluorescence microscope.

-

Workflow for EdU-based Cell Proliferation Assay

Quantitative Comparison: EdU vs. BrdU

| Parameter | EdU Assay | BrdU Assay | Reference(s) |

| Detection Method | Click Chemistry | Immunohistochemistry | [6][9] |

| DNA Denaturation | Not Required | Required (HCl, DNase, or heat) | [9][10] |

| Protocol Duration | ~2-3 hours | ~6-24 hours | [9] |

| Sensitivity | High | High | [11] |

| Multiplexing | Excellent compatibility | Limited by antibody cross-reactivity and harsh denaturation | [9] |

| Cytotoxicity | Higher than BrdU at elevated concentrations | Lower than EdU at comparable concentrations | [12][13] |

Detection of DNA Damage and Repair

Labeled deoxynucleosides are crucial for studying DNA damage and the cellular response mechanisms that maintain genomic integrity. Various assays utilize these molecules to detect DNA strand breaks, base lesions, and the process of DNA repair synthesis.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.

During apoptosis, endonucleases cleave genomic DNA, generating a large number of DNA strand breaks with free 3'-hydroxyl (3'-OH) ends. The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled deoxyuridine triphosphates (dUTPs), such as Br-dUTP or fluorescently labeled dUTPs, onto these 3'-OH ends. The incorporated label is then detected, allowing for the identification of apoptotic cells.

This is a generalized protocol for fluorescent detection in fixed cells.

Materials:

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TdT reaction buffer

-

TdT enzyme

-

Labeled dUTP (e.g., Br-dUTP or a fluorescently labeled dUTP)

-

Detection reagents (if using an indirectly labeled dUTP, e.g., fluorescently labeled anti-BrdU antibody)

-

Nuclear counterstain (e.g., DAPI)

Procedure:

-

Sample Preparation: Fix and permeabilize cells as described in the EdU assay protocol.

-

Equilibration: Incubate the sample in TdT reaction buffer for 10-15 minutes at room temperature.

-

Labeling Reaction: Incubate the sample with a mixture of TdT enzyme and labeled dUTP in TdT reaction buffer for 60 minutes at 37°C in a humidified chamber.

-

Detection (for indirect methods): If using an indirectly labeled dUTP like Br-dUTP, wash the sample and then incubate with a fluorescently labeled secondary antibody.

-

Staining and Imaging: Wash the sample, counterstain the nuclei with DAPI, and visualize using a fluorescence microscope.

DNA Repair Synthesis Assays: BER and NER

Labeled deoxynucleosides are used in in vitro assays to measure the activity of DNA repair pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER).

These assays typically use a plasmid or oligonucleotide substrate containing a specific type of DNA damage. The damaged substrate is incubated with a cell-free extract or purified repair enzymes. During the repair process, a patch of DNA containing the lesion is excised and new, unlabeled DNA is synthesized by a DNA polymerase using the undamaged strand as a template. The incorporation of a radiolabeled or fluorescently labeled deoxynucleoside triphosphate (dNTP) into this newly synthesized patch allows for the quantification of repair activity.[9][14]

This protocol describes a method to measure BER activity using a radiolabeled dNTP.

Materials:

-

DNA substrate with a specific base lesion (e.g., uracil-containing plasmid)

-

Cell-free extract or purified BER enzymes (DNA glycosylase, AP endonuclease, DNA polymerase, DNA ligase)

-

Reaction buffer

-

Radiolabeled dNTP (e.g., [α-³²P]dCTP)

-

Unlabeled dNTPs

-

Agarose gel electrophoresis system

-

Phosphorimager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the DNA substrate, cell-free extract or purified enzymes, reaction buffer, unlabeled dNTPs, and the radiolabeled dNTP.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Analysis: Stop the reaction and analyze the incorporation of the radiolabel into the DNA substrate by agarose gel electrophoresis followed by phosphorimaging. The amount of incorporated radioactivity is proportional to the BER activity.[9][10][15][16][17][18][19]

DNA Damage Response (DDR) Signaling

The incorporation of modified deoxynucleosides can trigger the DNA Damage Response (DDR) pathway, providing a tool to study these critical signaling cascades. The ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases are key sensors of DNA damage and replication stress.[20][21][22][23]

Advanced Applications and Methodologies

DNA Fiber Analysis

The DNA fiber assay is a powerful technique for visualizing individual DNA replication forks and studying replication dynamics. Cells are sequentially pulsed with two different halogenated deoxynucleosides, such as 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU). Following cell lysis and DNA spreading, the incorporated analogs are detected with specific antibodies, allowing for the measurement of replication fork speed, origin firing, and fork stalling.[2][5][24]

DNA Sequencing

Fluorescently labeled dideoxynucleoside triphosphates (ddNTPs) are the cornerstone of Sanger sequencing. These chain-terminating nucleosides lack the 3'-OH group required for phosphodiester bond formation. When a ddNTP is incorporated during DNA synthesis, the chain elongation is terminated. By using four different fluorescently labeled ddNTPs (one for each base), the sequence of a DNA template can be determined by separating the resulting fragments by size.

Heavy Isotope Labeling for Mass Spectrometry

Stable isotope-labeled deoxynucleosides, such as [¹⁵N₅]-2'-deoxyadenosine, are used as tracers in mass spectrometry-based studies.[8] This approach allows for the accurate quantification of DNA adducts and the differentiation between endogenous and exogenous sources of DNA damage.[1][3][4][5] The use of stable isotope-labeled internal standards is considered the gold standard for DNA adduct analysis due to its high specificity and accuracy.[1][2]

Data Presentation

Comparison of DNA Damage Detection Assays

| Assay | Principle | Primary Lesion Detected | Sensitivity | Throughput | Reference(s) |

| TUNEL Assay | Enzymatic labeling of 3'-OH ends of DNA breaks | DNA Fragmentation (Single and Double-Strand Breaks) | High | Moderate to High (Flow Cytometry) | [19][25] |

| Comet Assay (Single Cell Gel Electrophoresis) | Electrophoretic migration of fragmented DNA | Single and Double-Strand Breaks | Very High | Moderate | [19][25][26][27] |

| γH2AX Assay | Immunodetection of phosphorylated histone H2AX | Double-Strand Breaks | High | High (Flow Cytometry/Microscopy) | [25][26][27] |

Spectral Properties of Common Fluorescent Labels for Deoxynucleosides

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Fluorescein (FITC) | 494 | 520 | 0.92 | ~75,000 |

| Alexa Fluor 488 | 495 | 519 | 0.92 | ~71,000 |

| BODIPY-FL | 503 | 512 | 0.97 | ~80,000 |

| Cyanine3 (Cy3) | 550 | 570 | 0.15 | ~150,000 |

| Alexa Fluor 546 | 556 | 573 | 0.79 | ~104,000 |

| Cyanine5 (Cy5) | 649 | 670 | 0.28 | ~250,000 |

| Alexa Fluor 647 | 650 | 668 | 0.33 | ~239,000 |

Note: Spectral properties can vary depending on the conjugation chemistry and the local environment.

Conclusion

Labeled deoxynucleosides are versatile and powerful tools that have revolutionized our ability to study fundamental cellular processes. From tracking cell division and death to unraveling the complexities of DNA replication and repair, these molecules provide researchers with unprecedented insights into the inner workings of the cell. As labeling technologies and detection methods continue to advance, the applications of labeled deoxynucleosides are poised to expand even further, driving innovation in basic research, drug discovery, and diagnostics.

References

- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tera.org [tera.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose-Response Assessments for Chemicals with both Exogenous and Endogenous Exposures. - American Chemistry Council [americanchemistry.com]

- 6. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. In vitro base excision repair assay using mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Reconstitutive Base Excision Repair (BER) Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A DNA Cleavage Assay Using Synthetic Oligonucleotide Containing a Single Site-Directed Lesion for In Vitro Base Excision Repair Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro Assay to Measure DNA Polymerase β Nucleotide Insertion Coupled with the DNA Ligation Reaction during Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Visualizing replication fork encounters with DNA interstrand crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro Reconstitutive Base Excision Repair (BER) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stepwise Activation of the ATR Signaling Pathway upon Increasing Replication Stress Impacts Fragile Site Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A comparative study of using comet assay and gammaH2AX foci formation in the detection of N-methyl-N'-nitro-N-nitrosoguanidine-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. unimedizin-mainz.de [unimedizin-mainz.de]

- 27. Genotoxicity testing: Comparison of the γH2AX focus assay with the alkaline and neutral comet assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Analysis of Oxidative DNA Damage Markers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies surrounding the discovery and quantification of oxidative DNA damage markers. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, can lead to cellular damage, including modifications to DNA.[1][2] These modifications, or lesions, if left unrepaired, can contribute to mutagenesis, carcinogenesis, and the progression of numerous diseases.[3][4] This guide will delve into the key markers of oxidative DNA damage, with a primary focus on the most extensively studied lesion, 8-oxo-2'-deoxyguanosine (8-oxodG), and detail the experimental protocols for its detection and the cellular pathways that respond to this form of DNA damage.

Key Oxidative DNA Damage Markers

While numerous oxidative DNA lesions have been identified, 8-oxo-2'-deoxyguanosine (8-oxodG), also known as 8-hydroxy-2'-deoxyguanosine (8-OHdG), stands out as a pivotal biomarker.[5][6] First reported in 1984 as a major product of in vitro oxidative DNA damage, its presence in cellular DNA is now widely used to assess the extent of oxidative stress and the risk of developing various cancers and degenerative diseases.[6][7] Increased levels of 8-oxodG have been associated with carcinogenesis and are often found in higher concentrations in individuals exposed to carcinogens like tobacco smoke and heavy metals.[3][6]

Analytical Methods for the Detection of 8-oxodG

The accurate measurement of oxidative DNA damage markers is crucial for understanding their biological significance.[8] A variety of sensitive and specific methods have been developed for the quantification of 8-oxodG in biological samples such as urine, blood, tissues, and cell cultures.[9][10] The primary techniques include High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and the Comet Assay.[11][12]

Quantitative Data on 8-oxodG Detection

The following tables summarize key quantitative data related to the detection of 8-oxodG using various analytical methods, as well as reported concentrations in different human biological samples.

| Analytical Method | Analyte | Matrix | Detection Limit | Reference |

| HPLC-ECD | 8-oxodG | Serum | < 10 pg/mL | [13] |

| HPLC-MS/MS | 8-oxodG, 8-oxoGua | Urine | ~2 nM (nucleobases), ~0.5 nM (nucleosides) | [14] |

| UPLC-HESI-MS/MS | 8-oxodG | DNA | 0.5 adducts per 10⁶ dG | [12] |

| UHPLC-MS/MS | 8-oxodG | On-column | 5 fmol | [15] |

| Capillary Electrophoresis with Electrochemical Detection | 8-oxoG, 8-OHdG | Microdialysate | 0.5 nM | [16] |

| ELISA | 8-OHdG | Various | 0.59 ng/mL | [17] |

| Biological Sample | Analyte | Concentration Range | Population | Reference |

| Human Urine | 8-oxodG | 0.55 - 1.95 pmol/μmol creatinine | Healthy Adults | [15] |

| Human Urine | 8-oxodG | 0.24 - 2.47 nmol/mmol creatinine | Healthy Adults | [18] |

| Human Urine | 8-oxoGua | 7.7 (4.65–10.15) nmol/24 hr (median and interquartile range) | Healthy Controls | [19] |

| Human Urine | 8-oxodG | 2.2 (1.7–2.8) nmol/24 hr (median and interquartile range) | Healthy Controls | [19] |

| Human Leukocyte DNA | 8-oxodG | 4.46 (3.82–5.31) per 10⁶ dG (median and interquartile range) | Healthy Controls | [19] |

| Human Lymphocyte DNA | 8-oxodG | 1.57 ± 0.88 adducts per 10⁶ dG (mean ± SD) | Healthy Subjects | [20] |

| Human Serum | 8-OHdG | 0 - 70 pg/mL (25.5 ± 13.8 pg/mL) | Healthy People | [13] |

| Rat Liver DNA | 8-oxo-dG | 1.65 ± 0.55 adducts per 10⁶ dG (mean ± SD) | Healthy Rats | [12] |

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate quantification of oxidative DNA damage markers. Below are summarized protocols for the key experimental techniques.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive and selective method for the determination of 8-oxodG.[1][10]

Sample Preparation (DNA from Cells or Tissues):

-

DNA Isolation: Isolate DNA from cells or tissues using a standard DNA extraction kit or protocol. To minimize artificial oxidation during this process, it is crucial to handle samples on ice and use antioxidants like TEMPO.[12][20]

-

DNA Hydrolysis: Enzymatically digest the DNA to its constituent deoxynucleosides. This typically involves incubation with nuclease P1, followed by alkaline phosphatase to dephosphorylate the nucleotides.[7][21]

-

Solid Phase Extraction (SPE) (for complex matrices like serum): To remove interfering substances, pass the sample through an SPE column (e.g., C18).[13]

HPLC-ECD Analysis:

-

Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a C18 column. Use a mobile phase, typically a phosphate buffer with a small percentage of an organic solvent like methanol or acetonitrile, to separate 8-oxodG from other deoxynucleosides.[13][22]

-

Electrochemical Detection: As the separated components elute from the column, they pass through an electrochemical detector. An optimal potential is applied to the electrode to oxidize 8-oxodG, generating a current that is proportional to its concentration.[10][22]

-

Quantification: Create a standard curve using known concentrations of 8-oxodG to quantify the amount in the sample.[22]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of 8-oxodG and other modified nucleosides.[14][23]

Sample Preparation:

-

DNA Isolation and Hydrolysis: Follow the same procedures as for HPLC-ECD.[20]

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-oxodG) to the sample before processing. This allows for accurate quantification by correcting for any sample loss during preparation and analysis.[14][20]

-

Sample Clean-up (optional): For complex matrices, a simple protein precipitation with acetonitrile containing formic acid can be used.[24]

LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the components of the sample using an ultra-high-performance liquid chromatography (UHPLC) system with a suitable column (e.g., HSS T3).[15][23]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The molecules are ionized (typically by electrospray ionization - ESI), and the mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (8-oxodG) and the internal standard. This is known as multiple reaction monitoring (MRM).[24]

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of 8-oxodG in the sample, based on a calibration curve prepared with known standards.[24]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening a large number of samples.[7][17]

Protocol:

-

Plate Coating: A microtiter plate is pre-coated with 8-OHdG.[21]

-

Competitive Binding: The sample or standard is added to the wells along with a specific monoclonal antibody against 8-OHdG. The 8-OHdG in the sample competes with the 8-OHdG coated on the plate for binding to the antibody.[7][21]

-

Washing: The plate is washed to remove any unbound antibody and sample components.

-

Secondary Antibody and Substrate: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the primary antibody. After another washing step, a substrate is added that produces a colorimetric signal in the presence of the enzyme.[6][7]

-

Detection: The intensity of the color is measured using a plate reader. The concentration of 8-OHdG in the sample is inversely proportional to the signal intensity.[7]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.[8][25] To specifically detect oxidative DNA damage, the assay is modified by incorporating DNA repair enzymes.[25]

Protocol:

-

Cell Preparation and Embedding: A single-cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide.[26][27]

-

Lysis: The slides are immersed in a lysis buffer to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."[26][27]

-

Enzyme Treatment (for oxidative damage): The nucleoids are incubated with a lesion-specific enzyme, such as formamidopyrimidine DNA glycosylase (FPG), which recognizes and cleaves the DNA at sites of oxidized purines, including 8-oxoguanine. This converts the base damage into strand breaks.[25]

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. The negatively charged DNA fragments migrate towards the anode, forming a "comet" shape with a head (intact DNA) and a tail (fragmented DNA).[26]

-

Visualization and Analysis: The DNA is stained with a fluorescent dye, and the comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail.[27]

Cellular Response to Oxidative DNA Damage: The Base Excision Repair Pathway